Z-DANon HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

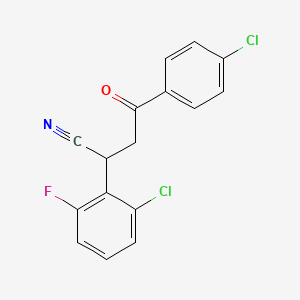

Z-DANon HCl is a chemical compound with the name N1-t-Benzyloxycarbonyl-1,9-diaminononane hydrochloride. It’s also known by its synonyms: Z-NH-(CH2)9-NH2*HCl, benzyl 9-aminononylcarbamate hydrochloride . It’s a versatile material used in scientific research and exhibits high perplexity due to its complex molecular structure.

Molecular Structure Analysis

Z-DANon HCl has a molecular formula of C17H28N2O2HCl and a molecular weight of 292.4236.45 g/mol . The exact molecular structure is not provided in the available resources. For a detailed molecular structure analysis, advanced techniques like X-ray crystallography or NMR spectroscopy might be required.Scientific Research Applications

Anticancer Potential

A novel synthetic trans-stilbene compound, Z-DAN-11, has demonstrated remarkable efficacy in blocking tumor growth and progression both in vitro and in vivo. It inhibits cancer cell proliferation through microtubule depolymerization, inducing G2/M arrest and leading to apoptotic cell death. Interestingly, Z-DAN-11 shows limited cytotoxicity to normal cells compared to cancer cells. Its mechanism involves ROS production, leading to significant alterations in mitochondrial redox status, thereby contributing to apoptosis. Z-DAN-11 mediates apoptosis partially through a p53-dependent pathway, offering a promising therapeutic strategy against cancer (Parida et al., 2018).

Enhancing Oral Absorption

Research on the dissolution profiles of various solid formulations, including dantrolene sodium salt (DAN-NA), has elucidated their effects on enhancing oral absorption. The study indicated that certain formulations, like DAN-NA, rapidly reach maximum concentration and maintain higher concentration levels than their stable free forms. This enhancement of in vivo absorption from solid formulations, such as salts, solvates, and cocrystals, is attributed to the precipitation rate, form of precipitation, and retention of the initial solid state during the absorption process (Hisada et al., 2016).

Neuroprotective Potential

Z-ligustilide (Z-LIG), the primary lipophilic compound of Danggui (Radix Angelica sinensis), has shown significant neuroprotective potential. In studies involving hydrogen peroxide-induced injury in PC12 cells, Z-LIG demonstrated a pronounced protective effect. This protection is partly due to improved cellular antioxidant defense and inhibition of the mitochondrial apoptotic pathway, suggesting its usefulness in treating neurodegenerative disorders where oxidative stress and apoptosis are mainly implicated (Yu et al., 2007).

Photocatalytic and Adsorption Properties

The Zn0.3Al0.4O4.5 nanoparticles (ZnAlONPs) serve as an efficient photocatalyst for formaldehyde degradation and an effective adsorbent for the removal of eriochrome black-T (EBT) dye from aqueous solutions. Their unique structure contributes to their high photocatalytic activity and adsorption capacity, showcasing the potential application of ZnAlONPs in environmental remediation and water treatment technologies (Fegade et al., 2020).

properties

IUPAC Name |

benzyl N-(9-aminononyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2.ClH/c18-13-9-4-2-1-3-5-10-14-19-17(20)21-15-16-11-7-6-8-12-16;/h6-8,11-12H,1-5,9-10,13-15,18H2,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWCZRSSFQOJAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-DANon HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2886983.png)

![2-(4-Fluorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2886985.png)

![4-cyano-N-[2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2886986.png)

![7-(4-bromophenyl)-3-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2886987.png)

![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/no-structure.png)

![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)